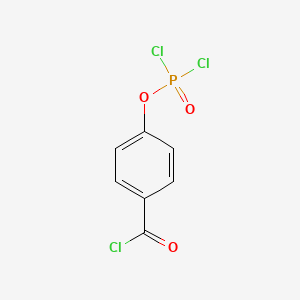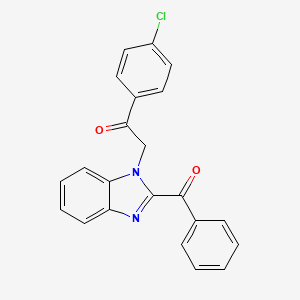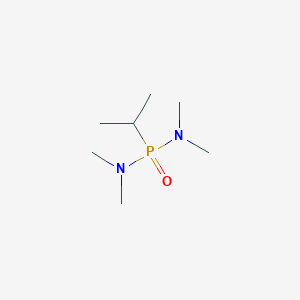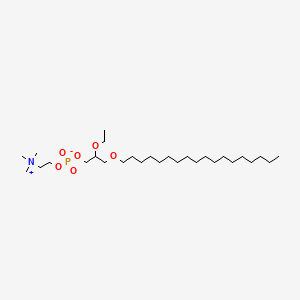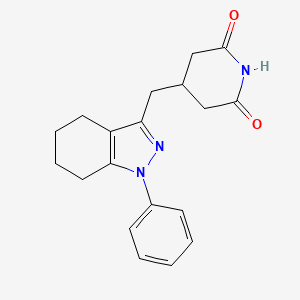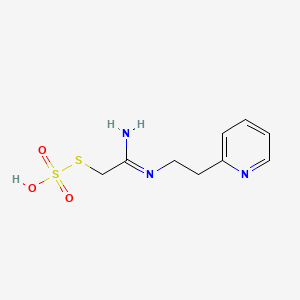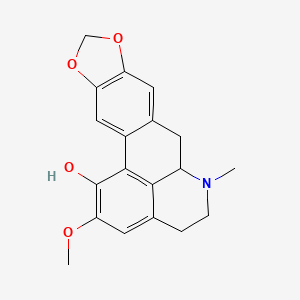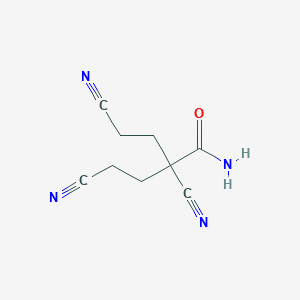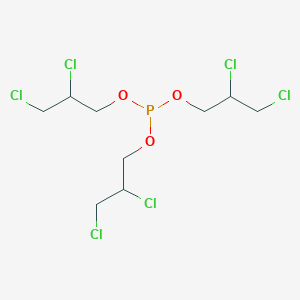
Tris(2,3-dichloropropyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,3-dichloropropyl) phosphite: is a chlorinated organophosphate compound with the molecular formula C9H15Cl6O4P and a molecular weight of 430.9 g/mol . It is commonly used as a flame retardant in various materials, including plastics, textiles, and foams . This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in industries where fire safety is a concern .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(2,3-dichloropropyl) phosphite is typically synthesized through the reaction of phosphorus oxychloride with 2,3-dichloropropanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C3H6Cl2O→C9H15Cl6O4P+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,3-dichloropropyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tris(2,3-dichloropropyl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid and 2,3-dichloropropanol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Tris(2,3-dichloropropyl) phosphate.
Hydrolysis: Phosphoric acid and 2,3-dichloropropanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Tris(2,3-dichloropropyl) phosphite is used as a flame retardant in the synthesis of polymers and resins. It helps in reducing the flammability of these materials, making them safer for use in various applications .
Biology and Medicine: Research has shown that this compound can affect cell viability and induce apoptosis in certain cell lines. It is used in studies related to cell growth and toxicity .
Industry: In the industrial sector, this compound is used in the production of flame-retardant materials, including textiles, foams, and plastics. It is also used as an intermediate in the synthesis of other chemical compounds .
Mecanismo De Acción
Tris(2,3-dichloropropyl) phosphite exerts its flame-retardant effects primarily through a condensed phase mechanism . It promotes the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby reducing the flammability . The compound also releases hydrochloric acid upon decomposition, which helps in quenching free radicals and further inhibiting the combustion process .
Comparación Con Compuestos Similares
- Tris(1,3-dichloro-2-propyl) phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
Comparison: Tris(2,3-dichloropropyl) phosphite is unique due to its specific chlorinated structure, which provides effective flame-retardant properties. Compared to tris(2-chloroethyl) phosphate and tris(2,3-dibromopropyl) phosphate, this compound offers a balance between flame retardancy and environmental impact . Its chlorinated structure allows it to be effective at lower concentrations, reducing the overall chemical load in the final product .
Propiedades
Número CAS |
6145-79-5 |
|---|---|
Fórmula molecular |
C9H15Cl6O3P |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
tris(2,3-dichloropropyl) phosphite |
InChI |
InChI=1S/C9H15Cl6O3P/c10-1-7(13)4-16-19(17-5-8(14)2-11)18-6-9(15)3-12/h7-9H,1-6H2 |
Clave InChI |
FCFIEBVTVHJMQR-UHFFFAOYSA-N |
SMILES canónico |
C(C(CCl)Cl)OP(OCC(CCl)Cl)OCC(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


